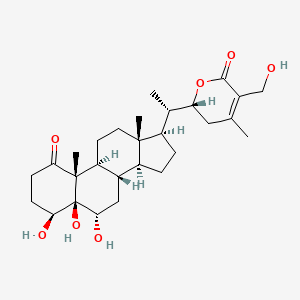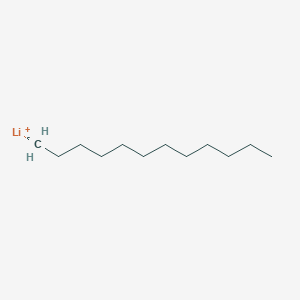
Lithium, dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol (lauryl alcohol) with sulfur trioxide, followed by neutralization with lithium hydroxide. The reaction can be represented as follows:
CH3(CH2)11OH+SO3→CH3(CH2)11OSO3H
CH3(CH2)11OSO3H+LiOH→CH3(CH2)11OSO3Li+H2O
Industrial Production Methods
In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction. The resulting lithium dodecyl sulfate is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium dodecyl sulfate primarily undergoes reactions typical of sulfates, including hydrolysis and interactions with cations. It is stable under basic and weakly acidic conditions but can hydrolyze in strong acids to form dodecyl alcohol and sulfuric acid .
Common Reagents and Conditions
Hydrolysis: In the presence of strong acids, lithium dodecyl sulfate hydrolyzes to produce dodecyl alcohol and sulfuric acid.
Complexation: It can form complexes with various cations, which can affect its solubility and surface activity.
Major Products
The major products of hydrolysis are dodecyl alcohol and sulfuric acid. When interacting with cations, it forms various lithium salts .
Applications De Recherche Scientifique
Lithium dodecyl sulfate is widely used in scientific research due to its detergent properties. Some of its applications include:
Electrophoresis: It is used as a component in lysis buffers for protein electrophoresis, particularly in cold conditions where sodium dodecyl sulfate (SDS) may not be effective.
Protein Solubilization: It helps in solubilizing membrane proteins and protein complexes, making it useful in studies involving protein structure and function.
Surfactant Studies: It is used in studies investigating the behavior of surfactants at interfaces, such as the air-water interface.
Mécanisme D'action
Lithium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts lipid bilayers, leading to the solubilization of proteins and lipids. The sulfate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic regions of proteins and lipids, facilitating their solubilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used anionic detergent with similar properties but less effective in cold conditions.
Cesium dodecyl sulfate (CsDS): Another anionic detergent with different ion-pairing properties compared to lithium dodecyl sulfate.
Uniqueness
Lithium dodecyl sulfate is unique in its ability to function effectively in cold conditions, making it a valuable alternative to SDS in specific applications. Its interaction with lithium ions also provides distinct properties that can be leveraged in various research settings .
Propriétés
Numéro CAS |
1825-40-7 |
|---|---|
Formule moléculaire |
C12H25Li |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
lithium;dodecane |
InChI |
InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
Clé InChI |
FVLCOZJIIRIOQU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCCCCCCC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


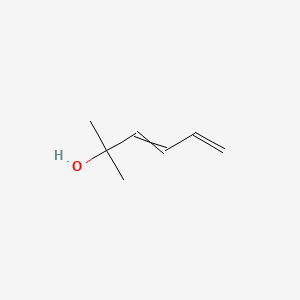
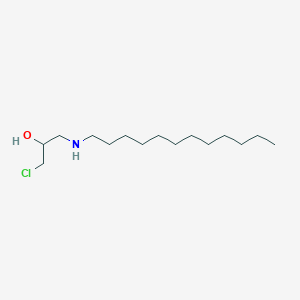
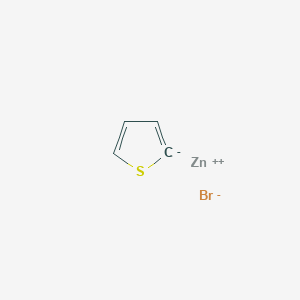
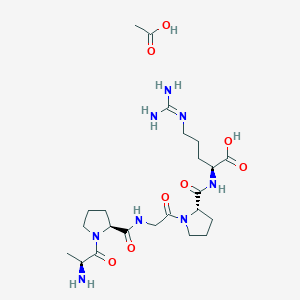
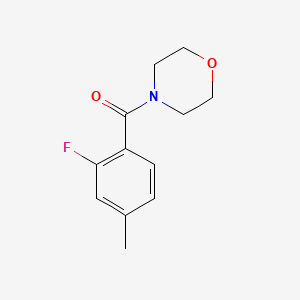
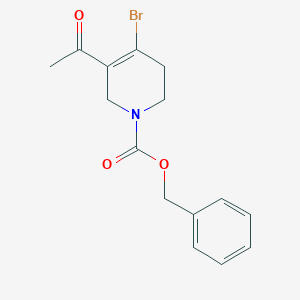
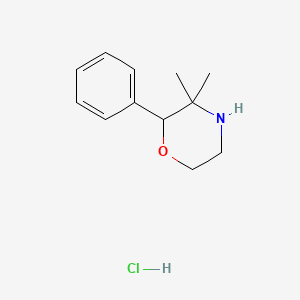
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
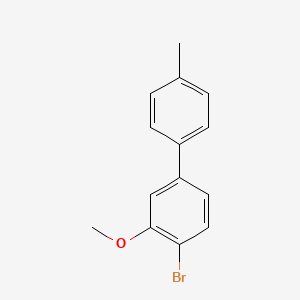
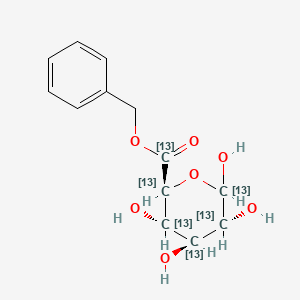
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
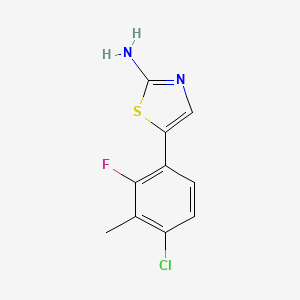
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
